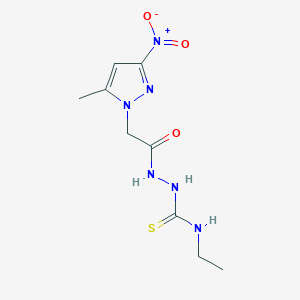![molecular formula C19H18F4N2O4 B456315 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456315.png)
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHANONE: is a complex organic compound with a unique structure that includes both pyrazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHANONE involves multiple steps, including the formation of the pyrazole ring and the attachment of the furan ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes .
Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies .
Medicine: Potential medical applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-2,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE
- [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4H-PYRAZOL-1-YL]-[2-(5-METHYLFURAN-2-YL)QUINOLIN-4-YL]METHANONE
Uniqueness: The uniqueness of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHANONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H18F4N2O4 |
|---|---|
Molecular Weight |
414.3g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C19H18F4N2O4/c1-10-3-4-11(2)15(7-10)28-9-12-5-6-14(29-12)17(26)25-19(27,18(22)23)8-13(24-25)16(20)21/h3-7,16,18,27H,8-9H2,1-2H3 |
InChI Key |
HSGJEOXQNIKLBG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-Dichlorophenyl)-2-{[(3,4-diethoxyphenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B456232.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-{3-(3,5-dimethylphenoxy)-5-nitrophenyl}acrylamide](/img/structure/B456234.png)
![3-Benzyl-5-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456236.png)

![N-ETHYL-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456238.png)
![4-nitro-1-methyl-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B456239.png)
![5-[2-(3-ethoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456242.png)
![4-BENZYL-5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B456246.png)
![1-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456247.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B456248.png)
![N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B456249.png)
![5-[2-(2-ethoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456252.png)
![3-[(4-bromophenoxy)methyl]-N-[3-(4-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B456253.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE](/img/structure/B456254.png)
